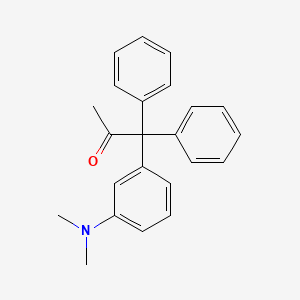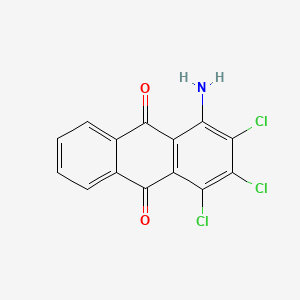![molecular formula C5H5N5 B15244377 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-81-9](/img/structure/B15244377.png)
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused ring structure, which includes both triazole and triazine moieties. The presence of nitrogen atoms in the ring system imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can be achieved through several methods. One common approach involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . This reaction typically occurs under mild conditions and can be facilitated by the presence of catalysts or specific solvents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines
- 1,2,4-Triazolo[1,5-a][1,3,5]triazin-7(3H)-ones
Comparison: Compared to these similar compounds, 7-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to its specific fused ring structure and the presence of a methyl group at the 7-position.
Propriétés
Numéro CAS |
61139-81-9 |
|---|---|
Formule moléculaire |
C5H5N5 |
Poids moléculaire |
135.13 g/mol |
Nom IUPAC |
7-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-7-5-8-6-2-3-10(5)9-4/h2-3H,1H3 |
Clé InChI |
MVAOVTLFJYAKCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=CN=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


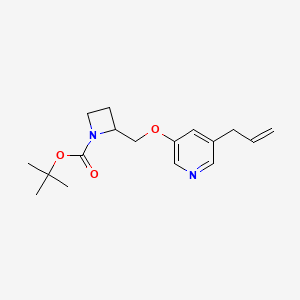
![2-[3-(3-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15244303.png)
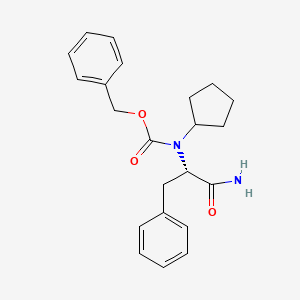
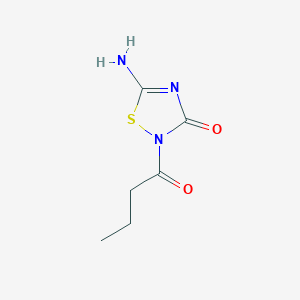
![(2-Methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanamine](/img/structure/B15244333.png)

![Diethyl [(4-bromobenzene-1-sulfonyl)methyl]phosphonate](/img/structure/B15244341.png)
![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)
![Tert-butyl 4-amino-3,4,7,8-tetrahydro-2H-thiopyrano[3,2-C]pyridine-6(5H)-carboxylate](/img/structure/B15244355.png)
![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)
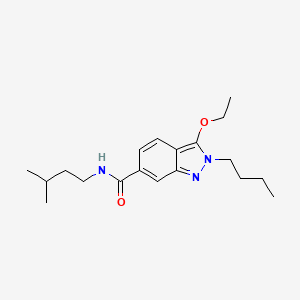
![3-(tert-Butyl)-6-fluoro-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244381.png)
